molecular formula C16H28Cl4Cr2F13NO9S B3056088 Einecs 272-588-9 CAS No. 68891-98-5

Einecs 272-588-9

Cat. No.: B3056088
CAS No.: 68891-98-5
M. Wt: 903.2 g/mol
InChI Key: WXGWVHXQQQQOOF-UHFFFAOYSA-H
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Description

EINECS 272-588-9, identified as chromium glycinate, is a coordination complex with the chemical formula C₁₆H₂₃Cl₄Cr₂F₁₃NO₉S and a molecular weight of 898.19 g/mol . Its CAS registry number is 68891-98-5, and its structure includes a chromium(III) center coordinated by glycinate ligands, fluorine, chlorine, and sulfonyl groups. Key physical properties include:

  • Boiling point: 321.1°C (at 760 mmHg)
  • Flash point: 148°C
  • Vapor pressure: 6.32 × 10⁻⁵ mmHg (at 25°C) .

The compound’s InChI key and structural complexity suggest a high degree of halogenation and sulfonation, which may influence its reactivity and stability.

Properties

CAS No.

68891-98-5

Molecular Formula

C16H28Cl4Cr2F13NO9S

Molecular Weight

903.2 g/mol

IUPAC Name

chromium(3+);2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate;propan-2-ol;tetrachloride;hydroxide;dihydrate

InChI

InChI=1S/C10H8F13NO4S.2C3H8O.4ClH.2Cr.3H2O/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;2*1-3(2)4;;;;;;;;;/h2-3H2,1H3,(H,25,26);2*3-4H,1-2H3;4*1H;;;3*1H2/q;;;;;;;2*+3;;;/p-6

InChI Key

WXGWVHXQQQQOOF-UHFFFAOYSA-H

SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.CC(C)O.CC(C)O.O.O.[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.CC(C)O.CC(C)O.O.O.[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]

Other CAS No.

68891-98-5

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Applications Structural Features
Chromium Glycinate C₁₆H₂₃Cl₄Cr₂F₁₃NO₉S 898.19 Industrial synthesis Halogenated, sulfonated glycinate
Chromium Picolinate Cr(C₆H₄NO₂)₃ 418.33 Dietary supplements Picolinate ligands, high solubility
Chromium(III) Chloride CrCl₃ 158.36 Catalysis, tanning Inorganic, high reactivity
Iron Glycinate Fe(C₂H₄NO₂)₂ 204.93 Iron supplementation Simple glycinate coordination
Table 2: Physical Properties
Compound Boiling Point (°C) Flash Point (°C) Vapor Pressure (mmHg, 25°C)
Chromium Glycinate 321.1 148 6.32 × 10⁻⁵
Chromium Picolinate N/A N/A N/A
Chromium(III) Chloride 1300 (decomp.) Non-flammable Negligible
Zinc Glycinate N/A N/A N/A

Research Findings and Significance

  • Structural Similarity: Chromium glycinate’s halogenated glycinate ligands distinguish it from simpler amino acid complexes like iron or zinc glycinate. Computational models using the Tanimoto index (≥70% similarity via PubChem 2D fingerprints) could cluster it with sulfonated or halogenated organometallics .
  • Functional Relevance : While chromium picolinate is optimized for bioavailability, chromium glycinate’s stability under high temperatures suggests utility in industrial processes, such as catalysis or polymer synthesis .
  • Safety Considerations : The presence of chlorine and fluorine may necessitate stringent handling protocols, contrasting with less hazardous analogs like chromium picolinate .

Q & A

How can researchers formulate a focused research question for studying Einecs 272-588-9 that addresses gaps in current knowledge?

  • Methodological Answer: Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. Begin with a systematic literature review to identify understudied properties (e.g., reactivity, stability) and align hypotheses with gaps. For example: "How does pH variation affect the stability of this compound in aqueous solutions compared to existing analogs?" .

Q. What experimental design considerations are critical for ensuring reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer: Include detailed protocols for synthesis (e.g., stoichiometry, temperature), equipment specifications (manufacturer, model), and validation via control experiments. Reference established methods (e.g., ISO standards) and document deviations. For characterization, use triplicate measurements and internal standards. Ensure raw data and instrument calibration logs are archived .

Q. Which analytical techniques are most suitable for determining the physicochemical properties of this compound?

  • Methodological Answer: Select techniques based on target properties (see Table 1). Validate results using certified reference materials or cross-method comparisons (e.g., HPLC vs. NMR for purity).
Technique Application Validation Method
HPLCPurity assessmentCertified reference materials
Mass SpectrometryMolecular weight confirmationInternal standards
XRDCrystalline structure analysisDatabase cross-referencing

Q. What statistical approaches should be prioritized for initial data analysis of this compound’s experimental results?

  • Methodological Answer: Conduct power analysis to determine sample size. Use descriptive statistics (mean ± SD) for baseline data and parametric tests (e.g., t-tests, ANOVA) for group comparisons. Consult a statistician to address assumptions (normality, homogeneity of variance) and avoid Type I/II errors .

Q. How to design controlled experiments to isolate variables influencing this compound’s behavior?

  • Methodological Answer: Implement factorial designs to test interactions between variables (e.g., temperature, concentration). Use negative controls (e.g., solvent-only samples) and randomization to minimize bias. Document environmental conditions (humidity, light exposure) that may confound results .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and existing theoretical models for this compound?

  • Methodological Answer: Re-examine model assumptions (e.g., ideal gas behavior, equilibrium conditions) and validate experimental parameters (e.g., instrument precision). Perform sensitivity analyses to identify variables causing discrepancies. Publish null results to contribute to model refinement .

Q. What strategies optimize experimental protocols for high-throughput screening of this compound derivatives?

  • Methodological Answer: Automate synthesis steps using microfluidic systems and employ design of experiments (DOE) to minimize trial runs. Validate throughput with positive/negative controls and use machine learning to prioritize derivatives for further study .

Q. How to integrate computational modeling with empirical data to predict this compound’s reactivity under novel conditions?

  • Methodological Answer: Develop QSAR (Quantitative Structure-Activity Relationship) models using software like Gaussian or COMSOL. Calibrate models with experimental kinetic data and validate via blind predictions. Disclose computational limitations (e.g., force field accuracy) in discussions .

Q. Which advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s behavior across varying parameters?

  • Methodological Answer: Apply multivariate regression, principal component analysis (PCA), or machine learning algorithms (e.g., random forests) to identify hidden patterns. Use AIC/BIC criteria to compare model fit and report confidence intervals for predictive accuracy .

Q. How to assess the long-term stability and degradation pathways of this compound in complex environmental matrices?

  • Methodological Answer:
    Conduct accelerated aging studies under controlled conditions (e.g., elevated temperature, UV exposure). Use LC-MS/MS or isotopic labeling to trace degradation products. Compare results to ecotoxicological databases to predict environmental impact .

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